1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE
Description
Properties
IUPAC Name |
1-phenyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7/c1-2-6-16(7-3-1)27-20-17(14-24-27)19(22-15-23-20)26-12-10-25(11-13-26)18-8-4-5-9-21-18/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVQZTBUSPOQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE typically involves multi-step reactions. One common synthetic route includes the condensation of 4-(2-pyridyl)piperazine with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine under reflux conditions in the presence of a suitable solvent such as acetic acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s antimicrobial properties make it useful in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE involves the inhibition of protein kinases, particularly cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pharmacological profile of pyrazolo[3,4-d]pyrimidines is heavily influenced by substituents on the core scaffold. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula.
Key Observations :
Biological Activity
1-Phenyl-4-[4-(2-pyridyl)piperazino]-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound recognized for its potential in medicinal chemistry, particularly as an anticancer agent. This compound incorporates a pyrazolo[3,4-d]pyrimidine scaffold, which has been linked to various pharmacological activities, including the inhibition of key signaling pathways involved in cancer cell proliferation.
Chemical Structure and Properties
The molecular formula of this compound is C_{21}H_{19}N_{5}, with a molecular weight of approximately 374.4 g/mol. Its structure features a phenyl group attached to the pyrazolo core and a piperazine moiety substituted with a pyridine ring, contributing to its structural diversity.
Antitumor Activity
Research has demonstrated that compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity. Specifically, this compound has shown promising results in inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial for cancer cell proliferation.
Table 1: Antitumor Activity Against Cancer Cell Lines
| Compound | Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|---|
| This compound | MCF-7 (Breast) | >90% | Not specified |
| This compound | A-549 (Lung) | >90% | Not specified |
| Compound 6b (related derivative) | MCF-7 | 91% | 0.016 |
| Compound 12b (related derivative) | A549 | Not specified | 8.21 |
In vitro studies have indicated that this compound and its derivatives can effectively inhibit tumor growth in various cancer cell lines, including breast (MCF-7) and lung (A-549) cells. Notably, derivative compounds such as 6b and 12b have shown exceptional activity against EGFR, with 6b achieving up to 91% inhibition and 12b demonstrating an IC50 value of 0.016 µM against wild-type EGFR.
Molecular docking studies suggest that this compound interacts with the ATP-binding site of EGFR through hydrogen bonding and hydrophobic interactions. This binding mode is critical for its inhibitory effect on EGFR-mediated signaling pathways.
Study on Derivatives
A study published in European Journal of Medicinal Chemistry focused on several derivatives of the pyrazolo[3,4-d]pyrimidine scaffold. The results indicated that compounds designed to target EGFR displayed significant antitumor properties across different cancer cell lines. The most potent derivatives were found to induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), further supporting their potential as effective anticancer agents .
Clinical Relevance
The biological activity of these compounds highlights their potential application in clinical settings for cancer treatment. The ability to selectively inhibit EGFR suggests that they could serve as valuable alternatives or adjuncts to existing therapies, particularly in cases where resistance to conventional treatments has developed.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-phenyl-4-[4-(2-pyridyl)piperazino]-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?
- Methodology :
- Core synthesis : React 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with substituted piperazines under reflux in ethanol or acetonitrile. For example, compound 5 (precursor to derivatives) is synthesized by refluxing 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 4-amino-3-methylphenol in ethanol .
- Derivatization : Introduce substituents via nucleophilic substitution (e.g., alkyl halides) or coupling reactions (e.g., aryl isocyanates). For instance, urea derivatives (e.g., 9a-d ) are synthesized by reacting intermediates with aryl isocyanates in dichloromethane .
Q. How are structural ambiguities resolved in pyrazolo[3,4-d]pyrimidine derivatives?
- Analytical workflow :
Regiochemical confirmation : Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts (e.g., pyrimidine protons show distinct splitting patterns).
Mass spectrometry : Validate molecular weight (e.g., m/z 317 for compound 5 ).
X-ray crystallography (if available): Resolve ambiguities in fused-ring systems .
Advanced Research Questions
Q. How can researchers optimize the anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine derivatives?
- Structure-Activity Relationship (SAR) strategies :
- Piperazine modifications : Introduce electron-withdrawing groups (e.g., pyridyl in 1-phenyl-4-[4-(2-pyridyl)piperazino] ) to enhance binding to kinase targets .
- Substituent effects : Replace phenyl with 4-methoxybenzyl (as in N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine ) to improve solubility and bioavailability .
- Biological assays :
- In vitro kinase inhibition : Screen against COX-2 or JAK/STAT pathways using fluorescence polarization assays.
- In vivo models : Use carrageenan-induced paw edema in rats, comparing ED₅₀ values of derivatives .
Q. What experimental challenges arise in synthesizing piperazine-linked pyrazolo[3,4-d]pyrimidines, and how are they addressed?
- Common issues :
- Low yields in coupling reactions : Optimize stoichiometry (e.g., 1.1:1 ratio of aryl halide to piperazine) and use polar aprotic solvents (e.g., DMF) .
- Byproduct formation : Monitor reactions via TLC and employ column chromatography for purification (e.g., isolate compound 7a with 80% yield after recrystallization ).
- Case study : Contradictory NMR data for urea derivatives (9a-d ) may arise from rotameric equilibria. Mitigate by recording spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
